Cas no 6584-12-9 (N-Amino(imino)methyl-4-methylbenzenesulfonamide)
N-Amino(imino)methyl-4-methylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- diaminomethylidene-(4-methylphenyl)sulfonyl-azanium
- N-[AMINO(IMINO)METHYL]-4-METHYLBENZENESULFONAMIDE
- diaminomethylidene-(4-methylphenyl)sulfonylazanium
- N-(4-methylbenzenesulfonyl)guanidine
- ALBB-017352
- 1-(4-methylbenzenesulfonyl)guanidine
- LS-05627
- 1-({[amino(imino)methyl]amino}sulfonyl)-4-methylbenzene
- 6584-12-9
- AKOS000116649
- STL581898
- EN300-04037
- CHEMBL50185
- 2-(4-methylphenyl)sulfonylguanidine
- N-Carbamimidoyl-4-methylbenzenesulfonamide
- MFCD03966851
- p-Toluolsulfonyl-guanidin
- N-Diaminomethylene-4-methyl-benzenesulfonamide
- CS-0219444
- Benzenesulfonamide, N-(aminoiminomethyl)-4-methyl-
- SR-01000040079-1
- SCHEMBL8038636
- BDBM50087927
- Z56891224
- SR-01000040079
- N-Amino(imino)methyl-4-methylbenzenesulfonamide
-
- MDL: MFCD03966851
- Inchi: 1S/C8H11N3O2S/c1-6-2-4-7(5-3-6)14(12,13)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
- InChI Key: YMXFYAAVYBVOKE-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(/N=C(\N)/N)(=O)=O
Computed Properties
- Exact Mass: 213.05700
- Monoisotopic Mass: 213.05719778g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 107Ų
Experimental Properties
- PSA: 104.42000
- LogP: 2.43850
N-Amino(imino)methyl-4-methylbenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-Amino(imino)methyl-4-methylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N292130-250mg |
N-[Amino(imino)methyl]-4-methylbenzenesulfonamide |
6584-12-9 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | N292130-500mg |
N-[Amino(imino)methyl]-4-methylbenzenesulfonamide |
6584-12-9 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | N292130-1000mg |
N-[Amino(imino)methyl]-4-methylbenzenesulfonamide |
6584-12-9 | 1g |
$ 720.00 | 2022-06-03 | ||
| A2B Chem LLC | AH18583-5g |
N-[Amino(imino)methyl]-4-methylbenzenesulfonamide |
6584-12-9 | >95% | 5g |
$995.00 | 2024-04-19 | |
| abcr | AB410360-500 mg |
N-[Amino(imino)methyl]-4-methylbenzenesulfonamide |
6584-12-9 | 500MG |
€254.60 | 2023-02-19 | ||
| abcr | AB410360-1 g |
N-[Amino(imino)methyl]-4-methylbenzenesulfonamide |
6584-12-9 | 1g |
€322.50 | 2023-04-24 | ||
| abcr | AB410360-5 g |
N-[Amino(imino)methyl]-4-methylbenzenesulfonamide |
6584-12-9 | 5g |
€907.00 | 2023-04-24 | ||
| A2B Chem LLC | AH18583-50mg |
N-[Amino(imino)methyl]-4-methylbenzenesulfonamide |
6584-12-9 | 95% | 50mg |
$175.00 | 2023-12-30 | |
| A2B Chem LLC | AH18583-100mg |
N-[Amino(imino)methyl]-4-methylbenzenesulfonamide |
6584-12-9 | 95% | 100mg |
$244.00 | 2023-12-30 | |
| A2B Chem LLC | AH18583-250mg |
N-[Amino(imino)methyl]-4-methylbenzenesulfonamide |
6584-12-9 | 95% | 250mg |
$333.00 | 2023-12-30 |
N-Amino(imino)methyl-4-methylbenzenesulfonamide Suppliers
N-Amino(imino)methyl-4-methylbenzenesulfonamide Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on N-Amino(imino)methyl-4-methylbenzenesulfonamide
Professional Introduction to N-Amino(imino)methyl-4-methylbenzenesulfonamide (CAS No. 6584-12-9)
N-Amino(imino)methyl-4-methylbenzenesulfonamide, a compound with the chemical identifier CAS No. 6584-12-9, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic sulfonamide derivative has garnered attention due to its structural complexity and potential applications in drug discovery and molecular medicine. The compound’s unique framework, featuring both amino and imino functionalities, positions it as a versatile intermediate for the development of novel therapeutic agents.
The structural motif of N-Amino(imino)methyl-4-methylbenzenesulfonamide consists of a benzenesulfonamide core substituted with an N-amino(imino)methyl group at the para position relative to the methyl substituent. This configuration imparts distinctive electronic and steric properties, making it a valuable scaffold for medicinal chemists. The presence of both amino and imino groups suggests potential for diverse interactions with biological targets, including enzymes and receptors, which are critical for modulating physiological processes.
In recent years, there has been a surge in research focusing on sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their ability to act as scaffolds in the design of drugs targeting various diseases, including infections, inflammation, and cancer. The specific modification of N-Amino(imino)methyl-4-methylbenzenesulfonamide allows for fine-tuning of its pharmacological properties, enabling the exploration of novel therapeutic pathways.
One of the most compelling aspects of this compound is its potential in the development of antimicrobial agents. The sulfonamide moiety is well-documented for its antibacterial properties, often by inhibiting bacterial folic acid synthesis. However, the introduction of an N-amino(imino)methyl group introduces additional complexity that could lead to enhanced efficacy or reduced resistance mechanisms. Recent studies have highlighted the importance of structural diversity in antimicrobial drugs, suggesting that compounds like N-Amino(imino)methyl-4-methylbenzenesulfonamide could fill critical gaps in existing therapeutic strategies.
The compound’s utility extends beyond antimicrobial applications. Its unique structure also makes it a promising candidate for use as a ligand in enzyme inhibition studies. Enzymes play pivotal roles in numerous biological pathways, and modulating their activity is key to treating a wide range of diseases. The combination of amino and imino groups provides multiple sites for interaction with enzyme active sites, potentially leading to high-affinity binding and selective inhibition. This has implications not only in drug development but also in biochemical research, where such compounds can serve as probes to understand enzyme mechanisms.
Advances in computational chemistry have further enhanced the appeal of N-Amino(imino)methyl-4-methylbenzenesulfonamide as a research tool. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. These predictions can guide experimental efforts, reducing the time and resources required to develop new drugs. By leveraging computational methods alongside traditional wet chemistry approaches, scientists can accelerate the discovery process significantly.
The synthesis of N-Amino(imino)methyl-4-methylbenzenesulfonamide presents its own set of challenges due to its complex structure. However, recent innovations in synthetic methodology have made it more feasible than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled the construction of complex heterocyclic systems with greater precision and efficiency. These advancements not only facilitate the preparation of this compound but also open doors for exploring related derivatives with tailored properties.
In conclusion, N-Amino(imino)methyl-4-methylbenzenesulfonamide (CAS No. 6584-12-9) stands out as a versatile and promising compound in pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutic agents with applications ranging from antimicrobial drugs to enzyme inhibitors. As research continues to uncover new biological targets and synthetic methodologies, compounds like this are poised to play an increasingly important role in addressing global health challenges.
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